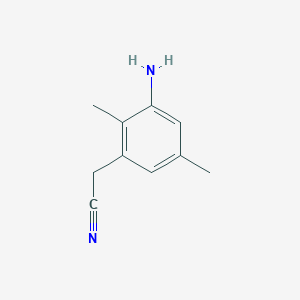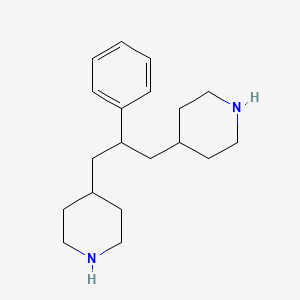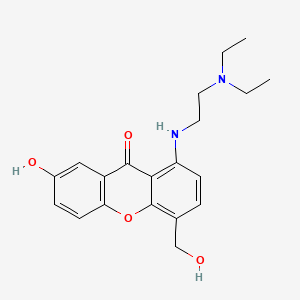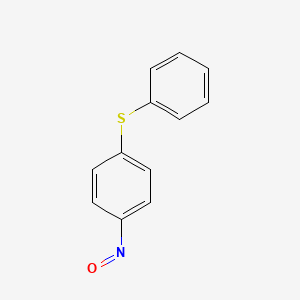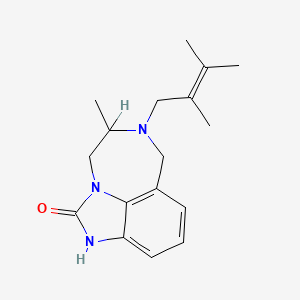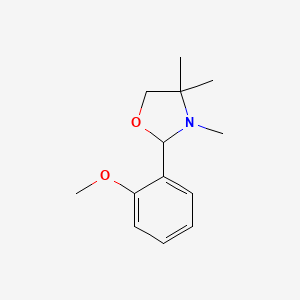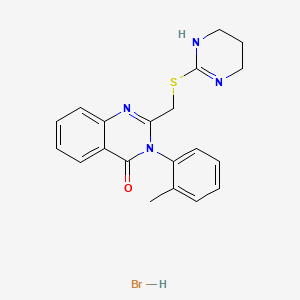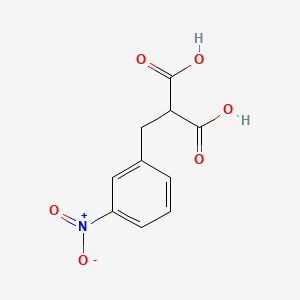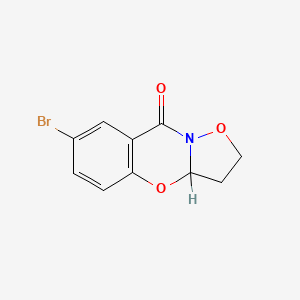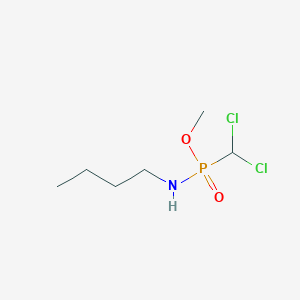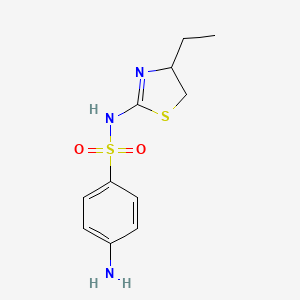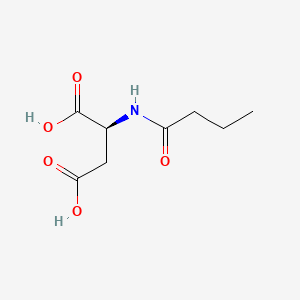
N-Butyryl-DL-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyryl-DL-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a butyryl group attached to the nitrogen atom of the aspartic acid molecule. The molecular formula of this compound is C8H13NO5, and it has a molecular weight of 203.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyryl-DL-aspartic acid can be achieved through various methods. One common approach involves the reaction of aspartic acid with butyric anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields this compound after purification .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Butyryl-DL-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: This compound can participate in substitution reactions where the butyryl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
N-Butyryl-DL-aspartic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: Utilized in the production of pharmaceuticals and as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of N-Butyryl-DL-aspartic acid involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist in various biochemical processes, influencing enzyme activity and receptor binding. The compound’s effects are mediated through its ability to modulate the activity of enzymes and receptors involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-DL-aspartic acid: Another derivative of aspartic acid with a methyl group attached to the nitrogen atom.
N-Butyryl-DL-homoserine lactone: A compound with a similar butyryl group but different core structure.
Uniqueness
N-Butyryl-DL-aspartic acid is unique due to its specific structure and functional properties. Its ability to participate in various chemical reactions and its wide range of applications in scientific research make it a valuable compound for further study and development .
Properties
CAS No. |
1116-09-2 |
|---|---|
Molecular Formula |
C8H13NO5 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
(2S)-2-(butanoylamino)butanedioic acid |
InChI |
InChI=1S/C8H13NO5/c1-2-3-6(10)9-5(8(13)14)4-7(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1 |
InChI Key |
AKENSLPCKUWJFX-YFKPBYRVSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CCCC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


